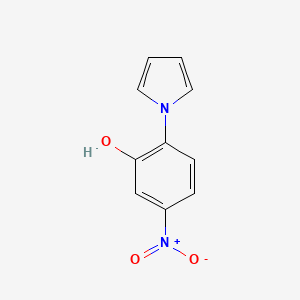

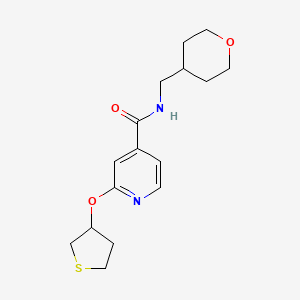

![molecular formula C17H22N4O2S B2750576 3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097893-79-1](/img/structure/B2750576.png)

3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The pyrimidin-2-yl and pyrrolidin-2-yl groups suggest that this compound may also have biological activity, as these groups are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, sulfonamides are typically solid at room temperature and are soluble in water .Scientific Research Applications

Molecular Structure and Stability

Compounds with sulfonamide groups and pyrimidine moieties, such as the title compound, often undergo detailed structural analysis to understand their molecular conformation, stability, and potential for intermolecular interactions. Studies like that by Mohan Kumar et al. (2012) on related sulfonamide-bridged benzene compounds reveal insights into molecular tilts, dihedral angles, and π–π stacking interactions, highlighting the structural complexity and stability of such molecules [Kumar et al., 2012].

Pharmaceutical Solvates and Polymorphism

Sulfonamides, including those with pyrimidine rings, show a wide range of pharmacological activities. The formation of pharmaceutical solvates, as investigated by U. H. Patel and K. P. Purohit (2017), demonstrates the significant role solvent molecules play in the crystal structure of active pharmaceutical ingredients, affecting their physicochemical properties and, by extension, their pharmacological efficacy [Patel & Purohit, 2017].

Antitumor and Antibacterial Agents

The synthesis of derivatives like thieno[3,2-d]pyrimidine and thiophene-carboxylate compounds, as explored by Hafez et al. (2017), demonstrates the potential of sulfonamide-based molecules in developing potent antitumor and antibacterial agents. Such studies underline the versatility of sulfonamide derivatives in medicinal chemistry, offering promising avenues for new therapeutic agents [Hafez et al., 2017].

Antibacterial and Antioxidant Activities

Research on heterocyclic compounds containing sulfonamido moieties, such as those by Azab et al. (2013), emphasizes the antibacterial potential of these molecules. The study highlights how structural modifications can lead to compounds with significant antibacterial and, potentially, antioxidant activities, indicating the importance of sulfonamide derivatives in developing new antimicrobial agents [Azab et al., 2013].

Metal Coordination and Supramolecular Chemistry

Sulfonamide derivatives, especially those incorporating pyridinyl groups, are of interest in the field of metal coordination and supramolecular chemistry. The structural characteristics of these compounds allow for diverse interactions with metal ions, leading to the formation of complex architectures with potential applications in catalysis, material science, and sensing technologies [Jacobs et al., 2013].

Mechanism of Action

Future Directions

properties

IUPAC Name |

3,4-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-13-6-7-16(11-14(13)2)24(22,23)20-12-15-5-3-10-21(15)17-18-8-4-9-19-17/h4,6-9,11,15,20H,3,5,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKQLBKVHKKWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)

![2-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2750494.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)

![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)